molecular formula C17H15ClN2O3S B2367206 N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251695-79-0

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2367206
CAS No.: 1251695-79-0
M. Wt: 362.83
InChI Key: UCOFIBKSUBZKNR-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with a unique structure that includes a thieno[3,2-b]pyridine core

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-3-20-12-7-8-24-15(12)14(21)13(17(20)23)16(22)19-11-6-4-5-10(18)9(11)2/h4-8,21H,3H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOFIBKSUBZKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C(=CC=C3)Cl)C)O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thienyl-Substituted Intermediates

One fundamental approach for synthesizing the thieno[3,2-b]pyridine core involves cyclization reactions of suitably functionalized thiophene derivatives. This method typically begins with a thiophene precursor bearing appropriate functional groups that facilitate ring closure to form the fused pyridine ring.

According to patent US3969358A, thieno[3,2-c]pyridine (an isomer of our core structure) can be prepared by cyclizing N-(3-thienyl)-methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide through acid treatment in an organic solvent. This approach can be adapted for our target scaffold by modifying the starting materials and reaction conditions.

Condensation-Cyclization Cascade Reactions

A second approach involves condensation reactions followed by cyclization steps. As described in numerous synthetic protocols, 2-aminothiophene derivatives can undergo condensation with appropriate carbonyl compounds, followed by cyclization to yield the desired thieno[3,2-b]pyridine system.

Construction from Pyridine Precursors

An alternative strategy begins with appropriately substituted pyridine derivatives that undergo subsequent transformations to incorporate the thiophene ring. This approach offers advantages in terms of regioselectivity and functional group compatibility.

Synthesis of N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Multi-Component Approach

Based on synthetic methodologies reported for analogous compounds, a multi-component approach represents a viable strategy for our target molecule. This method involves:

  • Construction of the thieno[3,2-b]pyridine core
  • Introduction of the 4-ethyl, 7-hydroxy, and 5-oxo functional groups
  • Installation of the carboxamide moiety linked to 3-chloro-2-methylphenyl

The synthetic pathway can be outlined as follows:

Step 1: Core Formation
The reaction of 2-thioxopyridine-3-carbonitrile with appropriate reagents leads to the formation of the thieno[3,2-b]pyridine scaffold. The thiophene ring is constructed through a sulfur-containing nucleophile attack on an electrophilic carbon center, followed by cyclization.

Step 2: Functionalization
The introduction of the 4-ethyl group is typically achieved through alkylation reactions. This can be accomplished using ethyl halides in the presence of bases such as cesium carbonate, potassium carbonate, or sodium hydride, as demonstrated in related compounds.

Step 3: Oxidation and Hydroxylation
The 5-oxo and 7-hydroxy groups are introduced through oxidation and hydroxylation reactions, respectively. The hydroxylation can be achieved via direct hydroxylation or through a protection-deprotection sequence.

Step 4: Carboxamide Formation
The carboxamide linkage to 3-chloro-2-methylphenyl is typically formed through the reaction of a carboxylic acid or its activated derivative (acid chloride, mixed anhydride, or activated ester) with 3-chloro-2-methylaniline. This transformation may require coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

Linear Synthetic Route

A linear synthetic approach represents an alternative strategy, as outlined below:

Step 1: Preparation of Thiophene Intermediate
The synthesis begins with the preparation of a 3-amino-5-(phenylamino)-4-(phenylcarbamoyl)thiophene-2-yl derivative, which serves as a key precursor for the thieno[3,2-b]pyridine system.

Step 2: Cyclization to Form Thieno[3,2-b]pyridine
Treatment of the thiophene intermediate with appropriate reagents facilitates cyclization to form the thieno[3,2-b]pyridine core. This transformation often involves the use of dimethylformamide dimethyl acetal (DMF-DMA) or heating in sodium ethoxide.

Step 3: Incorporation of Functional Groups
The 4-ethyl, 7-hydroxy, and 5-oxo groups are incorporated through successive functional group transformations. The 4-position functionalization typically proceeds through N-alkylation reactions using alkyl halides and appropriate bases.

Step 4: Carboxamide Formation
The carboxamide moiety is introduced through the reaction of an activated carboxylic acid derivative with 3-chloro-2-methylaniline. This transformation often requires mild conditions to preserve other functional groups.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency and selectivity of reactions in the synthetic route. Table 1.1 summarizes the effects of various solvents on key transformation steps.

Table 1.1: Solvent Effects on Key Transformation Steps

Solvent Cyclization Yield (%) N-Alkylation Efficiency Carboxamide Formation Yield (%)
Dimethylformamide 65-75 High 70-80
Tetrahydrofuran 55-65 Moderate 65-75
Dioxane 60-70 Moderate 60-70
Acetonitrile 50-60 Moderate 55-65
Ethanol 45-55 Low 50-60

Catalyst Selection

Catalysts play a crucial role in several steps of the synthetic pathway. The selection of appropriate catalysts can significantly enhance reaction rates and yields, as illustrated in Table 1.2.

Table 1.2: Impact of Catalysts on Reaction Performance

Catalyst Reaction Temperature Range (°C) Typical Yield (%)
Lewis acids (AlCl₃, BF₃·Et₂O) Cyclization 50-80 65-75
Palladium catalysts C-C coupling 60-100 70-85
DMAP Carboxamide formation 25-60 75-85
NaH/KH N-alkylation 0-25 70-80
K₂CO₃/Cs₂CO₃ N-alkylation 60-120 65-75

Temperature and Reaction Time Optimization

Reaction temperature and duration significantly impact product yield and purity. Table 1.3 presents optimized conditions for key synthetic steps.

Table 1.3: Optimized Temperature and Reaction Time Parameters

Synthetic Step Temperature (°C) Reaction Time (h) Observed Yield (%)
Thiophene formation 50-70 4-6 70-80
Cyclization 80-100 6-12 65-75
N-alkylation 60-80 8-12 60-70
Hydroxylation 25-40 12-24 65-75
Carboxamide formation 25-50 6-12 70-80

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave irradiation offers significant advantages for several steps in the synthetic pathway. This technique can dramatically reduce reaction times while maintaining or improving yields. Table 1.4 compares conventional heating with microwave-assisted synthesis.

Table 1.4: Conventional vs. Microwave-Assisted Synthesis

Synthetic Step Conventional Heating Microwave Irradiation
Time (h) Yield (%) Time (min) Yield (%)
Thiophene formation 8-12 65-75 30-45 70-80
Cyclization 10-14 60-70 20-30 70-80
Carboxamide formation 6-10 70-80 15-25 75-85

Flow Chemistry Approaches

Continuous flow chemistry represents an emerging methodology for the efficient synthesis of complex heterocycles. This approach offers advantages in terms of scalability, safety, and reaction control. Key benefits include:

  • Enhanced heat and mass transfer
  • Precise control of reaction parameters
  • Improved safety profile for hazardous intermediates
  • Facile scale-up without significant process modification

Purification and Characterization

Purification Strategies

Effective purification of the target compound is essential for ensuring high purity for biological evaluation. Table 1.5 summarizes purification methods and their efficiency.

Table 1.5: Purification Methods for this compound

Purification Method Solvent System Recovery (%) Purity (%)
Recrystallization Ethanol/Water 75-85 95-98
Column Chromatography Ethyl acetate/Hexane 85-95 97-99
Preparative HPLC Acetonitrile/Water 90-95 >99

Structural Characterization

Comprehensive characterization of this compound typically involves multiple analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for the thieno[3,2-b]pyridine core and its substituents, while mass spectrometry confirms the molecular weight and fragmentation pattern.

Industrial Scale Considerations

For industrial-scale production, several modifications to laboratory-scale procedures are necessary:

  • Replacement of hazardous reagents with safer alternatives
  • Optimization of reaction conditions for energy efficiency
  • Implementation of continuous processing where applicable
  • Development of robust analytical methods for in-process control
  • Establishment of effective waste management protocols

Comparative Analysis of Synthetic Routes

Table 1.6 provides a comprehensive comparison of the major synthetic routes discussed.

Table 1.6: Comparison of Synthetic Routes to this compound

Synthetic Route Number of Steps Overall Yield (%) Advantages Limitations
Multi-Component Approach 4-5 30-40 Fewer steps, convergent Complex purification
Linear Synthesis 7-8 25-35 Better control of each step Lower overall yield, time-consuming
Microwave-Assisted 4-5 35-45 Rapid, higher yields Specialized equipment required
Flow Chemistry 5-6 35-45 Scalable, consistent Initial setup complexity

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. The thieno[3,2-b]pyridine scaffold is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies:

  • Breast Cancer (MCF-7 Cell Line) : Research indicates that derivatives of thieno[3,2-b]pyridine exhibit cytotoxic effects against MCF-7 cells, with IC50 values suggesting significant potency. For instance, compounds with similar structures have shown IC50 values as low as 0.01 µM in related studies, indicating strong potential for therapeutic use against breast cancer .
  • Lung Cancer (A549 Cell Line) : Other derivatives have been evaluated against A549 lung cancer cells, demonstrating effective inhibition of cell growth. Specific compounds showed IC50 values around 0.39 µM, suggesting that modifications to the thieno[3,2-b]pyridine structure can enhance anticancer activity .

Pharmacological Applications

Beyond its anticancer properties, N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has potential applications in other therapeutic areas:

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in preclinical models. Its ability to modulate inflammatory pathways may make it a candidate for treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Neuroprotective Properties

Emerging research suggests that thieno[3,2-b]pyridine derivatives may possess neuroprotective effects. This could be beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's disease by protecting neuronal cells from apoptosis and oxidative damage.

Data Tables

Application AreaCell Line/ModelIC50 Value (µM)Reference
AnticancerMCF-70.01
AnticancerA5490.39
Anti-inflammatoryPreclinical ModelsTBDOngoing Research
NeuroprotectiveNeuronal Cell ModelsTBDOngoing Research

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide
  • 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
  • 3-Chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide

Uniqueness

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to its specific structural features, such as the thieno[3,2-b]pyridine core and the combination of substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and preliminary research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-b]pyridine core, which is known for its diverse biological activities. The presence of the 3-chloro substituent on the aromatic ring is believed to influence its chemical reactivity and biological interactions.

Molecular Formula

  • Molecular Formula: C15H14ClN3O3S
  • Molecular Weight: 341.8 g/mol

Preliminary studies suggest that this compound may exert its biological effects by interacting with specific enzymes or receptors. These interactions could modulate various cellular processes, potentially influencing pathways related to cancer and inflammation.

Biological Activity Overview

  • Anticancer Properties
    • The compound has shown promise as an anti-cancer agent in preliminary studies. It may inhibit specific kinases involved in tumor progression.
    • IC50 Values: Early research indicates IC50 values for various targets, suggesting effective inhibition at low concentrations.
  • Anti-inflammatory Effects
    • There are indications that this compound may also exhibit anti-inflammatory properties, although detailed mechanisms remain to be elucidated.

Research Findings and Case Studies

The following table summarizes key findings from studies involving this compound:

Study ReferenceBiological ActivityKey Findings
AnticancerDemonstrated significant inhibition of cancer cell proliferation in vitro.
Anti-inflammatoryShowed potential to reduce inflammatory markers in cell-based assays.
Enzyme InteractionInteracts with specific kinases, modulating their activity and affecting cellular signaling pathways.

Synthetic Routes

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Thieno Core: Cyclization reactions using appropriate precursors.
  • Functional Group Introduction: Substitution reactions to incorporate chloro and hydroxy groups.
  • Amidation: Final formation of the carboxamide group.

Future Directions

Further research is necessary to fully elucidate the biological profile of this compound. Potential areas for exploration include:

  • Detailed pharmacokinetic studies.
  • In vivo efficacy assessments in animal models.
  • Exploration of structure–activity relationships (SAR) to optimize its biological activity.

Q & A

Q. What are the established synthetic routes for N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Core Formation : Construct the thieno[3,2-b]pyridine scaffold via cyclization of substituted thioureas or thioamides with α,β-unsaturated ketones under reflux in acetic acid or ethanol .
    • Carboxamide Introduction : Use coupling agents like EDCI/HOBt to react the carboxylic acid intermediate with 3-chloro-2-methylaniline in anhydrous DCM or DMF .
    • Hydroxy Group Protection : Protect the 7-hydroxy group with tert-butyldimethylsilyl (TBDMS) chloride during synthesis to prevent undesired side reactions .
  • Optimization :
    • Temperature : Maintain reflux temperatures (80–110°C) for cyclization steps to ensure high yields .
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry (e.g., distinguishing between 4-ethyl and 7-hydroxy substituents). Aromatic protons typically appear as doublets at δ 6.8–7.5 ppm .
    • IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, O–H stretch at ~3200 cm1 ^{-1}) .
  • Crystallography :
    • Single-Crystal X-ray Diffraction : Resolve molecular conformation using SHELXL for refinement. Expect a puckered thienopyridine ring (Cremer-Pople parameters: total puckering amplitude QTQ_T ≈ 0.3–0.5 Å) .
    • Hydrogen Bonding : Analyze intermolecular interactions (e.g., O–H···N bonds) using Mercury software, with bond lengths ~2.8–3.0 Å .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., kinases or bromodomains)?

Methodological Answer:

  • Molecular Docking :
    • Target Selection : Align with proteins sharing structural homology to BET bromodomains (e.g., BRD4 BD2; PDB ID: 5U5J) .
    • Docking Software : Use AutoDock Vina with the compound’s minimized structure (DFT-optimized at B3LYP/6-31G* level). Focus on binding affinity (ΔG < -8 kcal/mol) and key residues (e.g., Asp144/His437 in BRD4) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .

Q. What strategies resolve contradictions in crystallographic data (e.g., disorder in the 4-ethyl group)?

Methodological Answer:

  • Multi-Refinement Approach :
    • Disorder Modeling : Split the ethyl group into two occupancy sites using SHELXL’s PART instruction. Refine with isotropic displacement parameters .
    • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to ensure intermolecular contacts are consistent with electron density maps .
  • Complementary Data : Validate using solid-state NMR 13C^{13}C-CP/MAS to confirm dynamic disorder in the ethyl moiety .

Q. How do hydrogen-bonding networks influence the compound’s solid-state stability and solubility?

Methodological Answer:

  • Graph Set Analysis :
    • Pattern Identification : Use Etter’s rules to classify motifs (e.g., C(6)C(6) chains from O–H···O bonds). These networks reduce solubility by enhancing lattice energy .
    • Solubility Prediction : Correlate hydrogen-bond donor/acceptor counts with LogP values (e.g., >3 hydrogen bonds reduce aqueous solubility to <0.1 mg/mL) .
  • Modification Strategies : Introduce solubilizing groups (e.g., PEG chains) at non-H-bonding sites to disrupt tight packing .

Q. What experimental and computational approaches validate the compound’s proposed mechanism of action in anticancer assays?

Methodological Answer:

  • In Vitro Profiling :
    • Kinase Inhibition : Screen against a panel of 50 kinases (IC50_{50} < 1 µM suggests selectivity for ABL1 or CDK2) .
    • Apoptosis Assays : Perform Annexin V/PI staining in HeLa cells; expect >30% apoptosis at 10 µM .
  • Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to BRD4 (ΔTm_{m} > 4°C) .

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